5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide
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Description
5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide, also known as CPOB, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent. CPOB belongs to the class of compounds known as benzamides and has been found to have promising applications in the field of cancer research.
Scientific Research Applications
Chemistry and Synthesis
Research on related chemical structures, such as thieno[3,2-b]pyridines, highlights the importance of these compounds in the development of synthetic routes for creating diverse chemical entities. For example, the study by Klemm et al. (1985) explores synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines, demonstrating the flexibility of these frameworks in chemical synthesis, which could be relevant to understanding the synthesis and potential modifications of the compound (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Molecular Switches and Sensors
Compounds with complex structures, including pyridine derivatives, have been studied for their application as molecular switches and sensors. Bhattacharyya et al. (2017) reported on a pyrimidine-based molecular switch that constructs reversible test strips for detecting ions, which suggests potential for the studied compound in sensory applications, due to its structural complexity and potential for interaction with various analytes (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).
Antimicrobial and Antitumor Activity
Compounds with nitrobenzamide structures have been investigated for their antimicrobial and antitumor properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with antimicrobial activity, indicating the potential for related compounds in therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Furthermore, Palmer et al. (1996) explored the hypoxic cell cytotoxicity of regioisomers of a hypoxia-selective cytotoxin, highlighting the significance of structural variations in enhancing cytotoxic effects, which could be relevant for cancer research applications (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Corrosion Inhibition
Research by Ansari, Quraishi, and Singh (2014) on Schiff’s bases as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrates the utility of nitrogen-containing compounds in industrial applications. This suggests potential roles for similar compounds, including the one , in corrosion inhibition, depending on their structural characteristics and reactivity (Ansari, Quraishi, & Singh, 2014).
properties
IUPAC Name |
5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(21)6-7-14(13)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOOQTOUOXWPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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